molecular formula C25H27N3O2S B1667787 Brexpiprazole CAS No. 913611-97-9

Brexpiprazole

Cat. No. B1667787
CAS RN: 913611-97-9
M. Wt: 433.6 g/mol
InChI Key: ZKIAIYBUSXZPLP-UHFFFAOYSA-N
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Description

Brexpiprazole is an antipsychotic medication used to treat mental conditions, including depression and schizophrenia . It works in the brain to change how certain chemicals affect patients .


Synthesis Analysis

Brexpiprazole has been synthesized via a concise and convergent route, which involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .


Molecular Structure Analysis

Brexpiprazole has a molecular formula of C25H27N3O2S and a molecular weight of 433.57 .


Chemical Reactions Analysis

Forced degradation studies have been carried out on Brexpiprazole API under various stress conditions like acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal degradation, photolytic degradation .


Physical And Chemical Properties Analysis

Brexpiprazole is a quinol derivative, its structure very much resembles that of aripiprazole. Compared to aripiprazole, brexpiprazole has an additional thiophene ring .

Scientific Research Applications

Treatment of Schizophrenia

Brexpiprazole is used in the treatment of schizophrenia . It acts as a partial agonist at 5 HT 1A -serotonergic, D 2 -dopaminergic receptors and antagonist at 5 HT 2A -serotonergic, α 2, α 1 -noradrenergic receptors .

Treatment of Major Depressive Disorders

Brexpiprazole is used as an adjunctive treatment for major depressive disorders . Its unique pharmacological action helps in managing the symptoms of these disorders .

Quantification in Presence of Impurities

A Quality-by-design-based UPLC method was developed for the quantification of Brexpiprazole in the presence of impurities . This method is useful in ensuring the quality and safety of the drug .

Application to In Vitro Dissolution

The aforementioned UPLC method has also been applied to in vitro dissolution studies . This helps in understanding how the drug will dissolve and be absorbed in the body .

Treatment of Mood Disorders

Brexpiprazole shows promise in increasing the effectiveness of treatment for mood disorders, including drug-resistant depression . Its unique pharmacodynamic and pharmacokinetic profile contributes to this potential .

Use in Pediatric Patients

There is ongoing research into the use of Brexpiprazole in pediatric patients with schizophrenia . This could potentially expand the range of patients who can benefit from this drug .

Co-Occurring Substance Use Disorder

Brexpiprazole is being investigated for its effectiveness in subjects with schizophrenia spectrum illness and co-occurring substance use disorder . This is a significant area of research, given the high prevalence of substance use disorders among individuals with schizophrenia .

Pharmacokinetic Studies

Brexpiprazole is involved in various pharmacokinetic studies . These studies help in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Mechanism of Action

Target of Action

Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Brexpiprazole’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, brexpiprazole acts as an antagonist , blocking the action of natural neurotransmitters .

Biochemical Pathways

It’s known that brexpiprazole modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, brexpiprazole has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .

Pharmacokinetics

Brexpiprazole is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . Brexpiprazole undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of brexpiprazole’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .

Safety and Hazards

Brexpiprazole is not approved for use in older adults with dementia-related psychosis. Some young people have thoughts about suicide when first taking this medicine. Stay alert to changes in your mood or symptoms. Report any new or worsening symptoms to your doctor . It is also advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Future Directions

Brexpiprazole has shown positive results from a phase III clinical trial in Japan for the treatment of major depressive disorder . It has also been tested as combination therapy with Sertraline for the treatment of Post-Traumatic Stress Disorder in adults .

properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238527
Record name Brexpiprazole
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Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors.
Record name Brexpiprazole
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Product Name

Brexpiprazole

CAS RN

913611-97-9
Record name Brexpiprazole
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Record name Brexpiprazole [USAN:INN]
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Record name Brexpiprazole
Source DrugBank
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Record name Brexpiprazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one
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Record name BREXPIPRAZOLE
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Synthesis routes and methods

Procedure details

A mixture of 9.0 g of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 10 g of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, 14 g of potassium carbonate, 6 g of sodium iodide and 90 ml of dimethylformamide was stirred for 2 hours at 80° C. Water was added to the reaction solution and precipitated crystals were separated by filtration. The crystals were dissolved in a mixed solvent of dichloromethane and methanol, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:3). Recrystallized from ethanol, 13.6 g of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy-]-1H-quinolin-2-one in the form of a white powder was obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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